![molecular formula C18H11Cl3 B14566601 1,4-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61576-93-0](/img/structure/B14566601.png)
1,4-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene is an aromatic compound characterized by the presence of chlorine atoms and phenyl groups attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of benzene using ferric chloride as a catalyst . The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + 2 \text{Cl}_2 \rightarrow \text{C}_6\text{H}_4\text{Cl}_2 + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where benzene is treated with chlorine gas in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst are used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenol derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
1,4-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pesticides, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles. This process involves the formation of a negatively charged intermediate, followed by the loss of a halide anion .
Comparison with Similar Compounds
1,4-Dichlorobenzene: Shares a similar structure but lacks the additional phenyl groups.
Dichlorodiphenyldichloroethane (DDD): An organochlorine compound with similar chemical properties.
1,4-Dichloro-2-methylbenzene: Another derivative of benzene with similar reactivity.
Uniqueness: 1,4-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene is unique due to the presence of multiple chlorine atoms and phenyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various chemical and industrial applications.
Properties
CAS No. |
61576-93-0 |
|---|---|
Molecular Formula |
C18H11Cl3 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
1,4-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H11Cl3/c19-15-7-5-13(6-8-15)12-1-3-14(4-2-12)17-11-16(20)9-10-18(17)21/h1-11H |
InChI Key |
PERMVKOWFVIOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol](/img/structure/B14566530.png)
![3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal](/img/structure/B14566543.png)

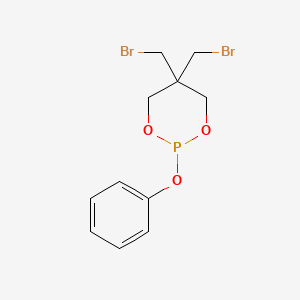
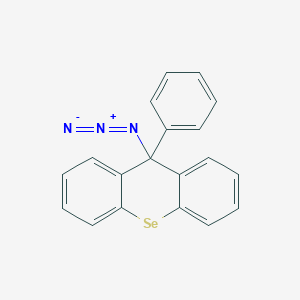
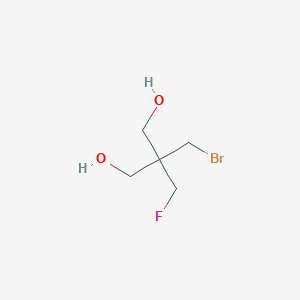
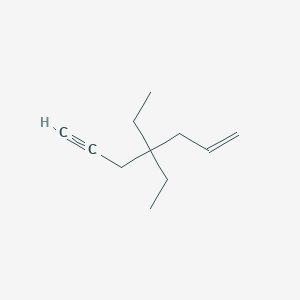
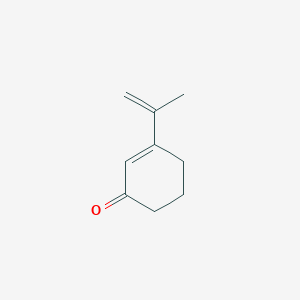
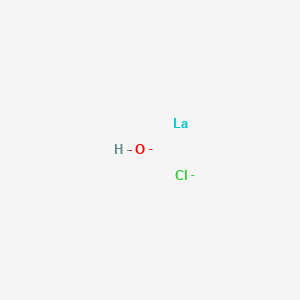
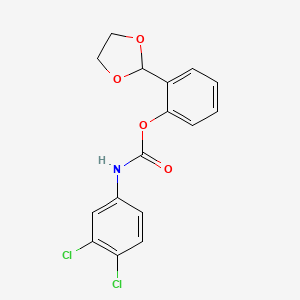
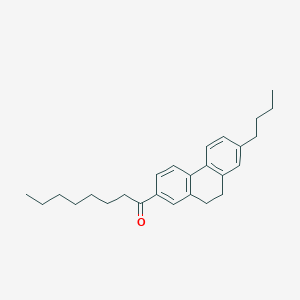
![1,3,5,7-Tetraphenyl-6H-cyclohepta[c]tellurophen-6-one](/img/structure/B14566589.png)


